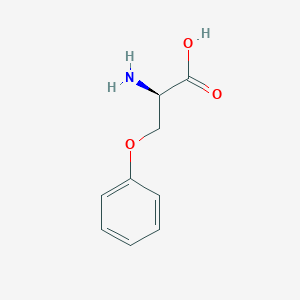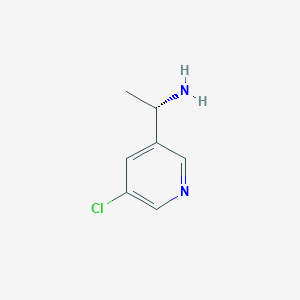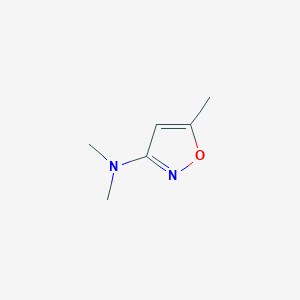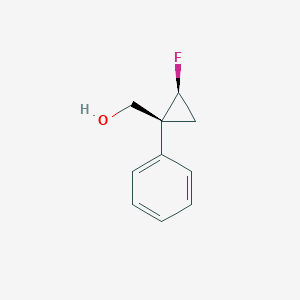
3,4-二氟-5-(三氟甲基)苯胺
描述
“3,4-Difluoro-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C7H4F5N . It has an average mass of 197.105 Da and a monoisotopic mass of 197.026382 Da . It is a derivative of aniline, which is an aromatic amine .
Molecular Structure Analysis
The molecular structure of “3,4-Difluoro-5-(trifluoromethyl)aniline” consists of a benzene ring substituted with two fluorine atoms, a trifluoromethyl group, and an amine group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .
科学研究应用
振动分析和分子结构
Revathi等人(2017年)的研究探讨了类似于3,4-二氟-5-(三氟甲基)苯胺的分子的振动分析,例如4-氯-3-(三氟甲基)苯胺。这项研究使用傅里叶变换红外和拉曼技术,有助于理解这类化合物的分子结构和振动光谱(Revathi et al., 2017)。
有机化学中的交叉偶联
Wang等人(2019年)确定了3,5-二(三氟甲基)苯胺,这是一种与3,4-二氟-5-(三氟甲基)苯胺在结构上相关的化合物,作为钯催化的有机合成中高效的瞬时定向基。这个过程促进了多样的9-芴酮的合成,展示了该化合物在合成化学中的实用性(Wang et al., 2019)。
异噁唑和三嗪的合成
Strekowski等人(1995年)展示了三氟甲基取代苯胺的使用,类似于3,4-二氟-5-(三氟甲基)苯胺,用于合成异噁唑和1,3,5-三嗪。这项研究突出了该化合物在这些杂环结构的合成中的作用,这些结构在药物和合成化学中有各种应用(Strekowski et al., 1995)。
自由苯胺的三氟甲基化
Xie等人(2014年)开发了一种自由苯胺的自由基三氟甲基化方法,其中包括3,4-二氟-5-(三氟甲基)苯胺。这个过程对于生产具有生物活性的化合物和用于进一步化学合成的构建块至关重要(Xie et al., 2014)。
三氟甲基化的动力学研究
Ono和Umemoto(1996年)对苯胺的C-三氟甲基化进行了动力学研究,提供了关于涉及类似于3,4-二氟-5-(三氟甲基)苯胺的化合物的反应机制和效率的见解(Ono & Umemoto, 1996)。
未来方向
The future directions in the research and application of “3,4-Difluoro-5-(trifluoromethyl)aniline” and similar compounds are promising. The development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique properties of fluorine-containing compounds have led to their widespread use in various fields, including pharmaceuticals, agrochemicals, and materials .
作用机制
Target of Action
It’s known that similar compounds can have effects on the respiratory system .
Mode of Action
It’s known that similar compounds can cause skin and eye irritation, and may cause respiratory irritation .
Biochemical Pathways
It’s known that similar compounds can be involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that similar compounds can cause skin and eye irritation, and may cause respiratory irritation , which could potentially impact their bioavailability.
Action Environment
It’s known that similar compounds should be stored in a well-ventilated place and kept container tightly closed .
生化分析
Biochemical Properties
3,4-Difluoro-5-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative and reductive processes. The compound’s fluorine atoms can influence the electronic properties of the aromatic ring, thereby affecting its reactivity and interaction with biomolecules. For instance, it can act as a substrate or inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, its interactions with proteins and other biomolecules can lead to the formation of stable complexes, influencing various biochemical pathways.
Cellular Effects
The effects of 3,4-Difluoro-5-(trifluoromethyl)aniline on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of key regulatory proteins . This modulation can impact cell proliferation, apoptosis, and differentiation. Furthermore, 3,4-Difluoro-5-(trifluoromethyl)aniline can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 3,4-Difluoro-5-(trifluoromethyl)aniline exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 3,4-Difluoro-5-(trifluoromethyl)aniline in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, especially in the presence of light and oxygen . Long-term exposure to 3,4-Difluoro-5-(trifluoromethyl)aniline has been shown to cause cumulative effects on cellular processes, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 3,4-Difluoro-5-(trifluoromethyl)aniline vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects . At higher doses, it can cause adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. These toxic effects are often dose-dependent and can be attributed to the compound’s interaction with critical enzymes and cellular structures.
Metabolic Pathways
3,4-Difluoro-5-(trifluoromethyl)aniline is involved in various metabolic pathways, primarily those related to xenobiotic metabolism. It can be metabolized by cytochrome P450 enzymes to form hydroxylated and deaminated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 3,4-Difluoro-5-(trifluoromethyl)aniline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. This distribution pattern can affect the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3,4-Difluoro-5-(trifluoromethyl)aniline is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the mitochondria, endoplasmic reticulum, and nucleus . Its localization can impact its activity and function, as well as its potential to cause cellular toxicity. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments.
属性
IUPAC Name |
3,4-difluoro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTKOYKIWYMHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


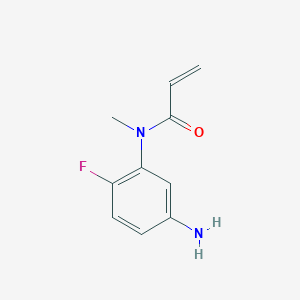

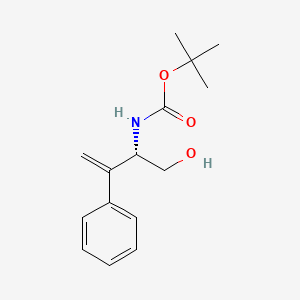

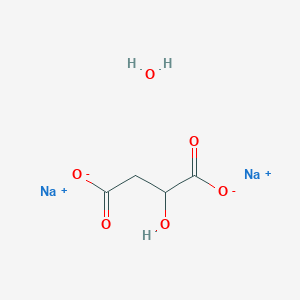
![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
